molecular formula C25H26N4O2S B2976656 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide CAS No. 1226436-94-7

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B2976656
CAS No.: 1226436-94-7
M. Wt: 446.57
InChI Key: ZTUZBBKNCPXPBR-UHFFFAOYSA-N
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Description

This compound (CAS 1226442-31-4) features a quinoline core substituted with a cyano group at position 3 and an ethoxy group at position 4. The piperidine-4-carboxamide moiety is linked to a 3-(methylsulfanyl)phenyl group via an amide bond . Its molecular formula is C25H26N4O2, with a molecular weight of 414.5 g/mol. The methylsulfanyl substituent on the phenyl ring may contribute to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-31-20-7-8-23-22(14-20)24(18(15-26)16-27-23)29-11-9-17(10-12-29)25(30)28-19-5-4-6-21(13-19)32-2/h4-8,13-14,16-17H,3,9-12H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZBBKNCPXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethoxy groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the carboxamide group is introduced through a coupling reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the piperidine ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Quinoline Substitutions

1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide (CAS 1207040-49-0) Key Difference: Lacks the ethoxy group at position 6 of the quinoline ring. Molecular Formula: C23H22N4OS (MW 402.5 g/mol). Impact: The absence of the ethoxy group reduces polarity, which may decrease aqueous solubility but increase lipophilicity and blood-brain barrier penetration .

Key Difference: Replaces quinoline with a purine ring. Impact: Purine derivatives target ATP-binding pockets in kinases (e.g., RPS6K1), whereas quinoline-based compounds may exhibit broader antiviral or anticancer activity .

Piperidine-4-carboxamide Modifications

N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide Derivatives ()

  • Key Difference : Incorporates bulky isopropyl or trifluoromethyl groups on the piperidine/phenyl rings.
  • Impact : Increased steric hindrance may reduce binding affinity but improve metabolic stability. Yields during synthesis (~57–61%) suggest feasible scalability .

Functional Group Analysis

Compound Name (CAS) Quinoline Substitution Piperidine/Phenyl Substitution Molecular Weight (g/mol) Key Properties
Target Compound (1226442-31-4) 3-CN, 6-OEt 3-(methylsulfanyl)phenyl 414.5 Enhanced solubility, moderate lipophilicity
Analog (1207040-49-0) 3-CN 3-(methylsulfanyl)phenyl 402.5 Higher lipophilicity, reduced solubility
FS9 Purine ring 3-(trifluoromethyl)phenyl 414.3 Kinase inhibition, hydrophobic interactions

Pharmacokinetic and Toxicity Considerations

  • Solubility : Ethoxy groups improve water solubility, reducing aggregation in biological systems .
  • Trifluoromethyl groups (as in FS9) are metabolically resistant .

Biological Activity

The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a synthetic derivative belonging to the class of piperidine-based compounds. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H28N4O2
  • Molecular Weight : 428.536 g/mol
  • Purity : Typically ≥ 95%

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimalarial and antibacterial properties. The presence of the piperidine ring further enhances the potential for therapeutic applications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, derivatives similar to our compound have shown activity against various viruses, including HIV and HSV-1. In vitro studies indicated that certain piperidine derivatives exhibited moderate cytotoxicity while providing protection against viral infections at specific concentrations .

Antimicrobial Activity

The antimicrobial efficacy of quinoline-based compounds has been well documented. Research indicates that compounds with similar structural frameworks can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The half-maximal inhibitory concentration (IC50) values derived from these studies provide insights into the compound's selectivity towards cancerous versus non-cancerous cells. For example, similar piperidine derivatives have shown IC50 values ranging from 54 μM to 100 μM in various cell lines, indicating a need for further exploration of their therapeutic indices .

The mechanisms through which quinoline and piperidine derivatives exert their biological effects often involve interference with nucleic acid synthesis or disruption of cellular processes. For instance, quinoline compounds are known to chelate metal ions, which can inhibit essential enzymatic functions in pathogens . Additionally, the methylsulfanyl group attached to the phenyl ring may enhance lipophilicity, facilitating better membrane permeability and bioavailability.

Study 1: Antiviral Activity Assessment

A study focused on antiviral activity evaluated several piperidine derivatives against HIV-1. The results indicated that specific modifications in the structure led to enhanced activity, with certain compounds achieving significant inhibition at low concentrations (e.g., IC50 values below 50 μM) .

Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of quinoline derivatives against Mycobacterium tuberculosis. The study found that certain derivatives exhibited MIC values as low as 2 µg/mL, demonstrating strong tuberculostatic activity compared to standard treatments .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureMIC/IC50 ValuesReference
AntiviralPiperidine Derivative< 50 μM
AntimicrobialQuinoline Derivative2 µg/mL
CytotoxicityPiperidine Derivative54 - 100 μM

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaBiological Activity
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methylsulfanyl)phenyl)piperidine-4-carboxamideC26H28N4O2Antiviral, Antimicrobial
Similar Piperidine DerivativeC25H27N5O3Antiviral
Quinoline-Based CompoundC24H22N4O3Antimicrobial

Q & A

Q. How do crystallographic studies inform formulation development?

  • Methodological Answer : Single-crystal X-ray diffraction reveals polymorphic forms and solvates. For example, ethyl acetate-derived crystals may exhibit better solubility than ethanol ones. Pair with DSC/TGA to assess thermal stability. Co-crystallization with excipients (e.g., cyclodextrins) enhances bioavailability .

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